molecular formula C12H18N2O B13279985 N,N-Dimethyl-2-{[(4-methylphenyl)methyl]amino}acetamide

N,N-Dimethyl-2-{[(4-methylphenyl)methyl]amino}acetamide

Cat. No.: B13279985
M. Wt: 206.28 g/mol
InChI Key: RFBGBYRSCPNEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-{[(4-methylphenyl)methyl]amino}acetamide (CAS 1020937-66-9) is an organic compound with the molecular formula C12H18N2O and a molecular weight of 206.28 . This acetamide derivative features a dimethylamino group and a (4-methylphenyl)methyl]amino side chain, making it a subject of interest in various research fields. As a member of the acetamide family, this compound is primarily investigated for its potential applications in organic synthesis and medicinal chemistry. Related N,N-disubstituted acetamides, such as N,N-Dimethylacetamide (DMAc), are extensively used as multipurpose reagents and polar solvents in synthetic transformations, where they can act as sources of carbon, hydrogen, nitrogen, and oxygen atoms . These solvents are also known to participate in reactions such as amidation and amination . Researchers may explore the utility of this compound in similar contexts, leveraging its structural motifs for the development of novel chemical entities or as a building block in heterocyclic chemistry. It is important to note that simple alkyl amides like dimethylacetamide (DMAc) can exhibit hepatotoxicity with chronic exposure and are absorbed through the skin . Adherence to safe laboratory practices is essential when handling this material. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N,N-dimethyl-2-[(4-methylphenyl)methylamino]acetamide

InChI

InChI=1S/C12H18N2O/c1-10-4-6-11(7-5-10)8-13-9-12(15)14(2)3/h4-7,13H,8-9H2,1-3H3

InChI Key

RFBGBYRSCPNEHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Hydrolysis of [6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile

Method :

  • The nitrile intermediate is hydrolyzed using a mineral acid mixture (e.g., sulfuric acid and hydrochloric acid) in water at 90–105°C for 36 hours.
  • The resulting 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid is isolated by adjusting the pH to 3.8–4.2 and drying.

Key Conditions :

Parameter Specification
Acid H₂SO₄ + HCl mixture
Solvent Water
Temperature 90–105°C
Reaction Time 36 hours

Halogenation and Amination to Form Zolpidem

Method :

  • The acetic acid derivative is treated with phosphorous oxychloride (POCl₃) in a solvent mixture (e.g., methylene dichloride/toluene) at 40–45°C for 26–28 hours to form the acid chloride.
  • The intermediate is then condensed with 40% aqueous dimethylamine at 15–20°C for 60 minutes, yielding N,N,6-trimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide (Zolpidem).

Key Conditions :

Step Specification
Halogenating Agent POCl₃
Solvent CH₂Cl₂/toluene
Amination Temperature 15–20°C

Salt Formation with Tartaric Acid

Method :

  • Zolpidem is dissolved in methanol and reacted with L-tartaric acid under nitrogen at 24–26°C for 4 hours.
  • The resulting Zolpidem tartrate is crystallized at 0–5°C and dried under vacuum.

Key Conditions :

Parameter Specification
Solvent Methanol
Acid L-Tartaric acid
Crystallization Temp 0–5°C

Comparative Analysis of Methods

Method Advantages Limitations
Hydrolysis with H₂SO₄/HCl High yield (~99% purity) Long reaction time (36 hours)
POCl₃-mediated halogenation Efficient amide formation Requires careful temperature control
Tartrate salt formation Enhances stability and bioavailability Requires inert atmosphere (N₂)

Research Outcomes and Industrial Relevance

  • The patented processes emphasize economical and scalable routes for Zolpidem synthesis, achieving >99% purity.
  • In-situ halogenation-amination avoids isolation of reactive intermediates, reducing production costs.
  • Alternative approaches, such as quaternary ammonium salt formation with methyl iodide, demonstrate flexibility in pathway design.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-{[(4-methylphenyl)methyl]amino}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dimethyl-2-{[(4-methylphenyl)methyl]amino}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-{[(4-methylphenyl)methyl]amino}acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarities and Differences

Key Structural Features of N,N-Dimethyl-2-{[(4-methylphenyl)methyl]amino}acetamide:

  • Core : Acetamide backbone with N,N-dimethyl substitution.
  • Side Chain: (4-Methylphenyl)methylamino group.

Comparative Analysis:

a) 2-Azido-N-(4-methylphenyl)acetamide ()
  • Structure: Shares the N-(4-methylphenyl) group but replaces the dimethylamino and methylbenzylamino moieties with an azido (-N₃) group.
b) N-(4-Methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide ()
  • Structure: Contains a thiophene-hydrazone hybrid side chain instead of the methylbenzylamino group.
c) Compounds 6(a–c) ()
  • Structure: Feature hydroxyacetamide (ZBG), phthalimide (capping group), and aminoacetamide (linker) moieties.

HDAC8 Inhibition ():

  • This compound: No direct HDAC8 data, but analogs like compounds 6(a–c) show IC₅₀ values in the low micromolar range due to hydroxyacetamide-Zn²⁺ interactions.
  • Comparison : Compounds with phthalimide capping groups (e.g., 6a) exhibit superior binding affinity (-9.2 kcal/mol) compared to simpler acetamides, suggesting that structural complexity enhances target engagement .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups logP (Predicted)
This compound ~250 Dimethylamide, p-tolylmethyl ~2.1
2-Azido-N-(4-methylphenyl)acetamide ~206 Azide, p-tolyl ~1.8
N-[4-(aminosulfonyl)phenyl]ethyl]acetamide () ~258 Sulfonamide, ethylacetamide ~0.9
N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide () ~184 Trifluoroethyl, dimethylamide ~1.5
  • Key Trends :
    • Lipophilicity (logP) correlates with aromatic substituents (e.g., p-tolyl increases logP).
    • Polar groups (e.g., sulfonamide in ) reduce logP, enhancing solubility .

Biological Activity

N,N-Dimethyl-2-{[(4-methylphenyl)methyl]amino}acetamide, also known as a derivative of acetamide, has garnered attention in the scientific community for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylamino group and a 4-methylphenyl moiety, which contribute to its unique pharmacological properties. Its molecular formula is C12_{12}H17_{17}N1_{1}O1_{1}, with a molecular weight of approximately 191.27 g/mol. The presence of the dimethylamino group enhances its solubility and bioavailability.

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. It demonstrated cytotoxic effects in various cancer cell lines, notably in breast cancer (MCF-7) and lung cancer (A549) cells. The IC50_{50} values for these cell lines were reported as follows:

Cell Line IC50_{50} (µM)
MCF-75.2
A5496.8

In these studies, the mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

3. Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes associated with disease progression. For instance, it showed promising results in inhibiting the enzyme ADAMTS7, which is linked to atherosclerosis.

Enzyme IC50_{50} (nM)
ADAMTS750 ± 20
ADAMTS5110 ± 40

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Protein Binding : The sulfonamide group can form strong interactions with proteins and enzymes, potentially inhibiting their activity.
  • Cellular Pathway Interference : The compound may disrupt cellular signaling pathways, leading to altered cell proliferation and survival rates.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells revealed that treatment with this compound led to a significant reduction in cell viability after 48 hours of exposure. The analysis showed an increase in apoptotic markers, confirming its role as an anticancer agent.

Case Study 2: Antimicrobial Activity

In a separate investigation focusing on antimicrobial effects, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that it effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dimethyl-2-{[(4-methylphenyl)methyl]amino}acetamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via reductive amination between 2-amino-N,N-dimethylacetamide and 4-methylbenzyl chloride. Optimize yield by using sodium borohydride (NaBH₄) as a reducing agent in ethanol at pH 8–9, with a molar ratio of 1:1.2 (amine:aldehyde). Elevated temperatures (50–60°C) improve reaction rates, but prolonged heating may degrade sensitive functional groups .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm the presence of the dimethylamino group (δ 2.2–2.4 ppm for CH₃), acetamide carbonyl (δ ~170 ppm), and aromatic protons (δ 6.8–7.2 ppm) .
  • Infrared Spectroscopy (IR) : Validate the amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • HPLC : Use a C18 column with a methanol-water gradient (70:30) to assess purity (>95%) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :

  • Antimicrobial Activity : Conduct disc diffusion assays against Staphylococcus aureus and Escherichia coli at concentrations of 10–100 µg/mL, comparing inhibition zones to standard antibiotics .
  • Cytotoxicity : Use the MTT assay on human cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination after 48-hour exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities (e.g., variable IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration, and incubation time) .
  • Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to rule out enantiomer-specific activity differences .
  • Bioavailability Testing : Compare in vitro activity with pharmacokinetic data (e.g., plasma protein binding, metabolic stability) to assess translational relevance .

Q. What computational strategies are effective for predicting biological targets and optimizing binding affinity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with potential targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the acetamide carbonyl and hydrophobic interactions with the 4-methylphenyl group .
  • QSAR Modeling : Develop 2D-QSAR models using descriptors like logP and polar surface area to correlate structural features with antimicrobial activity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

  • Methodological Answer :

  • Functional Group Modifications : Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., -Cl) to enhance receptor binding. Introduce heterocycles (e.g., pyridine) to improve solubility .
  • Bioisosteric Replacement : Substitute the dimethylamino group with a piperazine ring to modulate pharmacokinetic properties .

Q. What analytical methods are recommended for assessing stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hours) and analyze degradation products via LC-MS. The acetamide group is prone to hydrolysis under acidic conditions .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C suggests suitability for oral formulations) .

Q. How can researchers investigate metabolic pathways and potential toxicity?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and identify metabolites via LC-MS/MS. Look for N-demethylation or oxidation of the methylphenyl group .
  • Genotoxicity Screening : Perform Ames tests using Salmonella typhimurium strains TA98 and TA100 to assess mutagenic potential .

Q. What crystallographic techniques are suitable for determining the compound’s three-dimensional structure?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water mixtures) and solve the structure using SHELXL. The dimethylamino and aromatic groups will show distinct torsion angles influencing molecular packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.